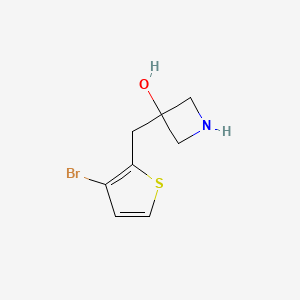
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene-2-carbaldehyde and azetidine.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 3-bromothiophene-2-carbaldehyde and azetidine under acidic conditions.
Final Product: The intermediate undergoes further functionalization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted azetidin-3-ol derivatives.
Scientific Research Applications
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of a bromothiophene moiety.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Azetidine and Oxetane Derivatives: Various derivatives with different substituents on the azetidine or oxetane rings.
Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Biological Activity
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromothiophene moiety attached to an azetidine ring, which is known for its diverse biological activities. The presence of the bromine atom may enhance the lipophilicity and biological interactions of the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bromothiophenes possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models involving breast and lung cancer cells.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression .
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to oxidative stress that can lead to cancer cell death.
Data Tables
The following table summarizes the biological activities and mechanisms reported for this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on human breast cancer cells, researchers found that treatment with the compound resulted in a significant reduction in cell viability. The study highlighted its potential as a lead compound in developing new anticancer therapies.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating inflammatory diseases.
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2 |
InChI Key |
ZBAXOKSNCBEZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















